molecular formula C15H12N2O3S B2742985 N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide CAS No. 67618-23-9

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide

Cat. No. B2742985
CAS RN: 67618-23-9
M. Wt: 300.33
InChI Key: LNZFAJIMQDIJAR-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide” is a chemical compound with the molecular formula C15H12N2O3S . Its average mass is 300.332 Da and its monoisotopic mass is 300.056854 Da .


Synthesis Analysis

The synthesis of benzamides, including “N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction provides active sites for the synthesis of benzamides .

Scientific Research Applications

Anti-Fatigue Effects

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide: derivatives have been studied for their potential anti-fatigue effects. In a study, these compounds were synthesized and their structures confirmed via various analytical methods. The anti-fatigue effects were evaluated in weight-loaded forced swimming mice, and certain derivatives showed enhanced swimming capacity, indicating potential as anti-fatigue agents .

Antioxidant Activity

These benzamide derivatives have also been investigated for their antioxidant properties. The in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests. Some compounds exhibited significant antioxidant activities, suggesting their use as potential therapeutic agents against oxidative stress-related diseases .

Antibacterial Activity

The antibacterial activities of benzamide derivatives have been assessed against various gram-positive and gram-negative bacteria. The synthesized compounds were compared with control drugs, and some showed effective growth inhibitory activity, highlighting their potential application in developing new antibacterial agents .

Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide involves novel methods that yield crystals suitable for X-ray diffraction studies. These studies are crucial for identifying binding sites for allosteric modulators of receptors like the AMPA receptor, which is important in CNS neurotransmission .

Allosteric Modulation of AMPA Receptor

The crystal structures of benzamide derivatives can help identify the binding site for allosteric modulators of the AMPA receptor. This is significant for drug development, as modulating AMPA receptors has potential to enhance memory and treat certain neurological pathologies .

Anticancer Activity

Benzamide derivatives, including N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide , have been designed and synthesized based on their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, indicating their application in cancer research and therapy .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(10-4-2-1-3-5-10)17-15(21)16-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZFAJIMQDIJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide

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